1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
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Overview
Description
1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a complex organic compound characterized by the presence of both sulfonyl and pyrrolidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzyl chloride with sodium sulfonate to form 3-chlorobenzyl sulfonate. This intermediate is then reacted with pyrrolidine in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-((3-Bromobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
- 1-((3-Methylbenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
- 1-((3-Nitrobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
Comparison: 1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in medicinal chemistry.
Biological Activity
1-((3-Chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a complex organic compound characterized by its unique structural features, which include a pyrrolidine ring and sulfonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a biochemical probe and therapeutic agent.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that is essential for the compound's biological activity.
- Sulfonyl Groups : Two sulfonyl groups enhance the reactivity and interaction with biological targets.
- Chlorobenzyl Group : The presence of the chlorine atom significantly influences the compound's pharmacological properties compared to its analogs.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in tumor cells, outperforming some reference drugs in cytotoxicity assays .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
- Mechanism of Action : The biological activity is thought to be mediated through interactions with specific proteins and enzymes, potentially inhibiting their functions. The sulfonyl groups can form strong interactions with target sites, influencing cellular signaling pathways .
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of 3-Chlorobenzyl Sulfonate : Reaction of 3-chlorobenzyl chloride with sodium sulfonate.
- Pyrrolidine Formation : Reaction with pyrrolidine in the presence of a base (e.g., sodium hydroxide).
- Final Product Formation : Subsequent reactions yield the final compound.
This compound serves various roles in scientific research, including:
- Biochemical Probes : Investigated for its potential to elucidate biological pathways.
- Medicinal Chemistry : Explored as a potential drug candidate due to its unique structural features .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds. The following table summarizes key differences in structure and potential biological activities among selected analogs:
Compound Name | Key Structural Features | Notable Biological Activity |
---|---|---|
This compound | Chlorine atom, two sulfonyl groups | Anticancer, anti-inflammatory |
1-((3-Bromobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine | Bromine atom instead of chlorine | Potentially less active than chlorinated analog |
1-((3-Methylbenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine | Methyl group instead of chlorine | Varying pharmacokinetic properties |
1-((3-Nitrobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine | Nitro group present | Different interaction profiles |
Case Studies
Several case studies have explored the biological efficacy of this compound:
- Study on Anticancer Activity : In vitro studies demonstrated that this compound induced apoptosis in FaDu hypopharyngeal tumor cells, showing better results than bleomycin .
- Inflammation Model Testing : Animal models indicated that treatment with this compound resulted in reduced markers of inflammation, suggesting its potential therapeutic application in inflammatory diseases .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(3-chlorophenyl)methylsulfonyl]pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S2/c18-15-6-4-5-14(11-15)13-24(20,21)19-10-9-17(12-19)25(22,23)16-7-2-1-3-8-16/h1-8,11,17H,9-10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOORJGVIFJICL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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